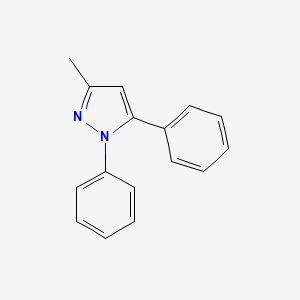

1,5-二苯基-3-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,5-Diphenyl-3-methyl-1H-pyrazole is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound and its derivatives have been synthesized and characterized for their biological activities, molecular structures, and physical properties. The research on this compound spans across different areas, including antimicrobial activity, inhibition of amine oxidases, antidepressant activity, and synthesis of novel pyrazole derivatives .

Synthesis Analysis

The synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole derivatives has been achieved through various methods. For instance, the compound was obtained by a condensation reaction of dibenzoylmethane and thiosemicarbazide . Other methods include the reaction of 1,3-diphenyl-2-propene-1-one with phenyl hydrazine hydrochloride and the conversion of 1,3-Diphenyl-2-pyrazolin-5-one to various pyrazole derivatives . These synthetic routes have been optimized for better yields and have been confirmed by spectroscopic methods such as IR, NMR, and X-ray diffraction .

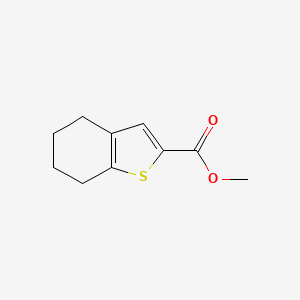

Molecular Structure Analysis

The molecular structure of 1,5-Diphenyl-3-methyl-1H-pyrazole derivatives has been extensively studied using X-ray crystallography and computational methods. The crystal structures reveal that the pyrazole ring can adopt different conformations and is often twisted in relation to the attached phenyl rings . Dihedral angles between the rings and the planarity of the pyrazole ring have been reported, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

1,5-Diphenyl-3-methyl-1H-pyrazole and its derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. These reactions include photocyclisation with homolytic carbon–halogen bond fission , reactions with hydroxylamines and carbazates to form carboxamides and carbohydrazides , and coupling with diazonium salts . The reactivity of these compounds is influenced by the substituents on the pyrazole ring and the reaction conditions employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-Diphenyl-3-methyl-1H-pyrazole derivatives have been characterized through various analytical techniques. The compounds exhibit different degrees of thermal stability, with some being stable up to 190°C . The electronic structures, including the electrophilic and nucleophilic regions of the molecular surface, have been studied using density functional theory (DFT) and other computational methods . Additionally, the nonlinear optical properties of these compounds have been investigated, which could be relevant for material science applications .

科学研究应用

吡唑衍生物的合成

研究表明,1,5-二苯基-3-甲基-1H-吡唑在合成各种吡唑衍生物方面具有多样性。例如,El‐Metwally和Khalil(2010)探索了其反应性,导致新的具有潜在化学重要性的吡唑化合物的产生El‐Metwally & Khalil, 2010。

抗病毒活性

Tantawy等人(2012)合成并评估了3-甲基-1,5-二苯基-1H-吡唑衍生物对单纯疱疹病毒的抗病毒活性,展示了这些化合物在药物应用中的潜在价值Tantawy et al., 2012。

缓蚀和抗微生物应用

Sayed等人(2018)评估了吡唑和吡唑酮衍生物作为铜合金的缓蚀剂,在碱性介质中防止溶解方面表现出高效率。此外,这些化合物显示出显著的抗菌活性,暗示了它们在材料科学和微生物学中的双重功能Sayed et al., 2018。

电化学研究

Zandi,Sharafi-kolkeshvandi和Nikpour(2021)研究了吡唑的电化学反应,通过发现新的杂环化合物,为电有机合成领域做出了贡献Zandi et al., 2021。

荧光染料

Tong等人(2015)开发了具有出色荧光效率和作为蓝光发射材料潜力的新型1,5-二苯基-3-螺联芴基吡唑啉衍生物,突出了吡唑化合物在材料科学中的作用Tong et al., 2015。

安全和危害

While the specific safety and hazards for “1,5-Diphenyl-3-methyl-1H-pyrazole” are not explicitly mentioned in the search results, it is generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .

未来方向

Pyrazoles, including “1,5-Diphenyl-3-methyl-1H-pyrazole”, have been an important topic of research due to their broad range of pharmacological properties . Future research may focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .

属性

IUPAC Name |

3-methyl-1,5-diphenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKSOEKUCNSKLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409326 |

Source

|

| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,5-Diphenyl-3-methyl-1H-pyrazole | |

CAS RN |

3729-90-6 |

Source

|

| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)